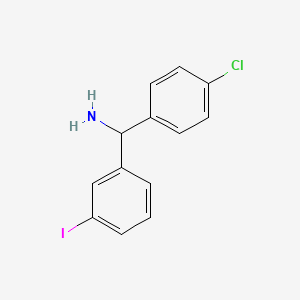

(4-Chlorophenyl)(3-iodophenyl)methanamine

CAS No.:

Cat. No.: VC18168931

Molecular Formula: C13H11ClIN

Molecular Weight: 343.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11ClIN |

|---|---|

| Molecular Weight | 343.59 g/mol |

| IUPAC Name | (4-chlorophenyl)-(3-iodophenyl)methanamine |

| Standard InChI | InChI=1S/C13H11ClIN/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13H,16H2 |

| Standard InChI Key | VGZKNPBERMHMNC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)I)C(C2=CC=C(C=C2)Cl)N |

Introduction

(4-Chlorophenyl)(3-iodophenyl)methanamine is a complex organic compound belonging to the class of substituted phenylmethanamines. It features a methanamine core with a chlorinated phenyl group and an iodinated phenyl group attached to it. This unique dual halogen substitution pattern significantly influences its reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of (4-Chlorophenyl)(3-iodophenyl)methanamine typically involves multi-step organic synthesis techniques. These methods require controlled conditions such as temperature and inert atmospheres to prevent unwanted reactions. Purification techniques like chromatography are used to ensure the product's purity and identity, which can be confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Applications

Compounds with similar structures to (4-Chlorophenyl)(3-iodophenyl)methanamine have been studied for various pharmacological effects. The unique combination of chlorine and iodine substituents may enhance its interaction with biological targets, potentially leading to distinct pharmacological profiles and therapeutic applications.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chlorobenzylamine | Chlorobenzene attached to an amine | Antimicrobial properties |

| 3-Iodobenzoic acid | Iodinated benzoic acid | Anti-inflammatory effects |

| (4-Bromophenyl)(2-methylphenyl)amine | Brominated and methylated phenyl groups | Antitumor activity |

| (4-Chlorophenyl)(3-iodophenyl)methanamine | Dual halogen substitution | Potential for enhanced biological interactions |

Research Findings and Potential Applications

Research into (4-Chlorophenyl)(3-iodophenyl)methanamine highlights its potential applications across several scientific fields. The compound's interaction with biological systems is a key area of study, focusing on how it may influence cellular functions such as gene expression and metabolism.

Given the limited availability of specific research findings directly related to (4-Chlorophenyl)(3-iodophenyl)methanamine, further experimental studies are necessary to fully explore its biological activities and potential therapeutic uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume